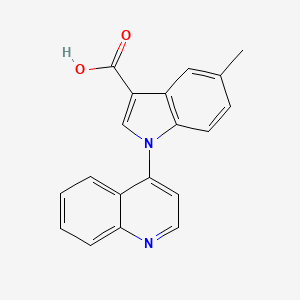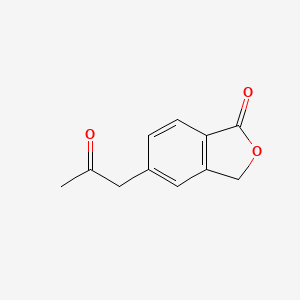
5-(2-oxopropyl)-3H-2-benzofuran-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-oxopropyl)-3H-2-benzofuran-1-one is an organic compound with a unique structure that includes a benzofuran ring fused with a lactone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-oxopropyl)-3H-2-benzofuran-1-one typically involves the alkylation of ethyl 2-oxotetrahydrofuran-3-carboxylates with 2,3-dichloroprop-1-ene or 3-bromoprop-1-yne. These reactions yield 3,5,5-tri- and 3,3,5,5-tetrasubstituted tetrahydrofuran-2-ones, which are then converted into the desired this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for larger production. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-oxopropyl)-3H-2-benzofuran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the carbonyl group to form alcohols.
Substitution: The benzofuran ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
5-(2-oxopropyl)-3H-2-benzofuran-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the synthesis of polymers and other advanced materials
Wirkmechanismus
The mechanism of action of 5-(2-oxopropyl)-3H-2-benzofuran-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-oxopropyl)tetrahydrofuran-2-ones: These compounds have a similar structure but lack the benzofuran ring.
3-cyano-3-hetaryl-ylidene-2-oxopropyl ethanethioates: These compounds share the oxopropyl group but have different substituents and functional groups
Uniqueness
5-(2-oxopropyl)-3H-2-benzofuran-1-one is unique due to its benzofuran ring, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it valuable in medicinal chemistry and material science.
Eigenschaften
Molekularformel |
C11H10O3 |
|---|---|
Molekulargewicht |
190.19 g/mol |
IUPAC-Name |
5-(2-oxopropyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C11H10O3/c1-7(12)4-8-2-3-10-9(5-8)6-14-11(10)13/h2-3,5H,4,6H2,1H3 |
InChI-Schlüssel |
VXBMCLXHXDMAHD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=CC2=C(C=C1)C(=O)OC2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-Isobutyl-4-(methoxycarbonyl)phenyl]boronic acid](/img/structure/B8580123.png)
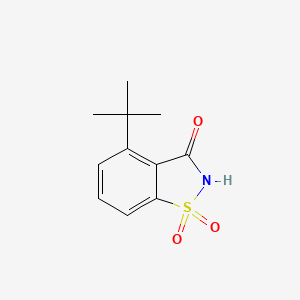
![Oxazolo[5,4-c]pyridine-2(1h)-thione,4-bromo-](/img/structure/B8580133.png)
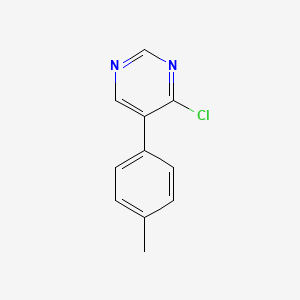
![2-[2-(4-Chloro-phenyl)-4-methyl-thiazol-5-yl]-ethanol](/img/structure/B8580154.png)
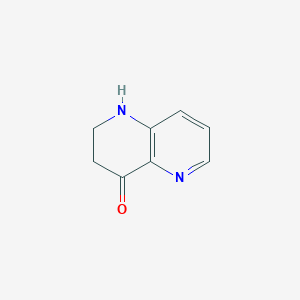
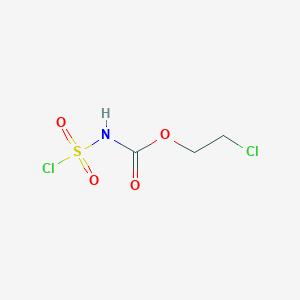
![4-N-(3-methylphenyl)pyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B8580167.png)
![Butyl 4-chloro-4-[(E)-(2-methylbutan-2-yl)diazenyl]pentanoate](/img/structure/B8580175.png)
![8-(Pyridin-3-yl)-2,8-diazaspiro[4.5]decane](/img/structure/B8580184.png)
![2-Amino-3-benzoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B8580198.png)
![{4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]phenyl}(diphenyl)phosphane](/img/structure/B8580203.png)
